molecular formula C9H18N2O3 B10758922 Glutamine T-butyl ester

Glutamine T-butyl ester

Cat. No.: B10758922
M. Wt: 202.25 g/mol
InChI Key: VVOPSEUXHSUTJS-LURJTMIESA-N
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Description

Glutamine T-butyl ester, also known as tert-butyl L-glutaminate, is an organic compound with the molecular formula C9H18N2O3. It is a derivative of the amino acid glutamine, where the carboxyl group is esterified with a tert-butyl group. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glutamine T-butyl ester typically involves the esterification of glutamine with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the ester in good quantities .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butanol and appropriate catalysts remains central to the process .

Chemical Reactions Analysis

Types of Reactions: Glutamine T-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Glutamine T-butyl ester stands out due to its enhanced stability and solubility compared to other esters. This makes it particularly useful in applications requiring prolonged stability and efficient transport .

Biological Activity

Glutamine T-butyl ester is an important derivative of glutamine, a non-essential amino acid that plays a crucial role in various biological processes including protein synthesis, cell proliferation, and metabolic regulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized by modifying the glutamine molecule through esterification with tert-butyl alcohol. This modification enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The molecular weight of this compound is approximately 408.76 Da, and it belongs to the class of organic compounds known as glutamine derivatives .

Enzymatic Activity
this compound exhibits enzymatic activity related to the biosynthesis of pyroglutamyl peptides. It catalyzes the formation of N-terminal pyroglutamate from truncated amyloid-beta peptides, indicating its potential role in neurodegenerative processes associated with Alzheimer's disease . The specific enzymatic function is attributed to its action as a glutaminyl-peptide cyclotransferase, which influences peptide stability and aggregation properties .

Transport Mechanisms
Research indicates that the uptake of this compound may involve multiple transport systems. Competitive inhibition studies have shown that while certain amino acid transporters are involved in its uptake, other pathways may also contribute significantly to its cellular absorption . This suggests a complex interaction with cellular transport mechanisms that could be exploited for therapeutic purposes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of glutamine derivatives, including this compound. In vitro experiments demonstrate that these compounds can suppress the growth of various cancer cell lines:

  • Breast Cancer Cells : Glutamine T-butyl esters were tested against MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cells. Results showed significant growth inhibition, although they were less potent compared to other compounds such as L-γ-methyleneglutamic acid amides .
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of glutaminolysis—a metabolic pathway critical for cancer cell proliferation. By disrupting this pathway, glutamine derivatives can induce apoptosis in cancer cells .

Comparative Efficacy

A comparative analysis of various glutamine derivatives reveals that while this compound shows promise, its efficacy is often lower than that of more potent analogs. For instance, L-γ-methyleneglutamic acid amides have been shown to be as effective as established treatments like tamoxifen or olaparib in inhibiting breast cancer cell growth .

Compound TypeCell Line TestedIC50 (µM)Efficacy Comparison
This compoundMCF-7>100Less potent than L-γ-methyl...
L-γ-methyleneglutamic acid amideMCF-75Comparable to tamoxifen
L-γ-methyleneglutamic acid amideMDA-MB-23110Comparable to olaparib

Case Studies

  • Breast Cancer Study : A study involving various breast cancer cell lines demonstrated that treatment with glutamine derivatives resulted in reduced cell viability after 72 hours. Notably, the non-malignant MCF-10A cells showed no significant growth inhibition, highlighting the selective toxicity towards cancerous cells .
  • Neurodegenerative Research : Investigations into the role of this compound in neurodegenerative diseases suggest that its ability to influence amyloid peptide formation may provide insights into therapeutic strategies for conditions like Alzheimer's disease .

Properties

IUPAC Name

tert-butyl (2S)-2,5-diamino-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPSEUXHSUTJS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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